N-(2,6-Dimethylphenyl)-1-piperazine-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is a deuterated derivative of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and deuterated acetic anhydride.
Acylation Reaction: 2,6-dimethylaniline is reacted with deuterated acetic anhydride to form N-(2,6-dimethylphenyl)acetamide-d8.
Piperazine Introduction: The N-(2,6-dimethylphenyl)acetamide-d8 is then reacted with piperazine under appropriate conditions to yield the final product, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 N-oxide.
Reduction: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol-d8.
Substitution: N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide-d8 or N-(2,6-Dimethyl-4-bromophenyl)-2-(piperazin-1-yl)acetamide-d8.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol
- N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide
Comparison: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research, offering potential advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i6D2,7D2,8D2,9D2 |
InChI Key |
NJKRFQIWDJSYOK-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.